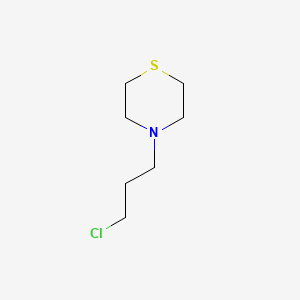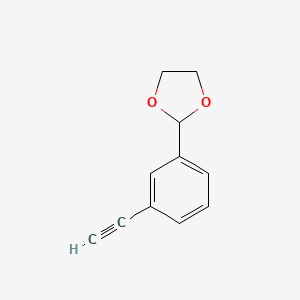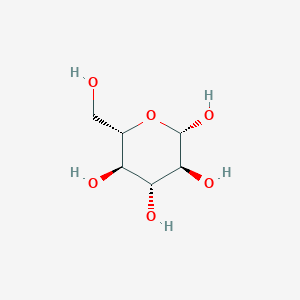
beta-L-glucopyranose
Übersicht
Beschreibung
beta-L-glucopyranose: . It is a stereoisomer of glucose and plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-L-glucopyranose can be synthesized through the enzymatic hydrolysis of polysaccharides such as cellulose and starch. The process involves the use of specific enzymes like cellulase and amylase under controlled conditions of pH and temperature to break down the polysaccharides into monosaccharides .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources such as plant biomass. The process includes steps like milling, hydrolysis, filtration, and crystallization to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-L-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form derivatives like glucosides.
Common Reagents and Conditions
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the type of substitution reaction.
Major Products
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various glucosides
Wissenschaftliche Forschungsanwendungen
Beta-L-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: It is used in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: It is employed in the production of biofuels, food additives, and biodegradable materials.
Wirkmechanismus
Beta-L-glucopyranose exerts its effects primarily through its role as a substrate in various biochemical pathways. It interacts with enzymes such as glucokinase and hexokinase, which phosphorylate it to form glucose-6-phosphate. This molecule then enters glycolysis or other metabolic pathways, contributing to energy production and biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-D-glucopyranose
- Beta-D-glucopyranose
- Alpha-L-glucopyranose
Uniqueness
Beta-L-glucopyranose is unique due to its specific stereochemistry, which affects its reactivity and interaction with biological molecules. Unlike its alpha and D-isomers, this compound has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
39281-65-7 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-QYESYBIKSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



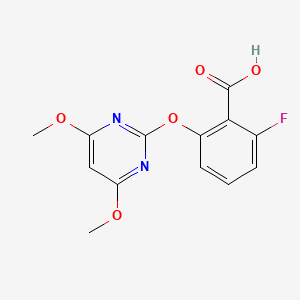
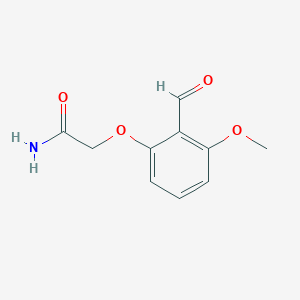
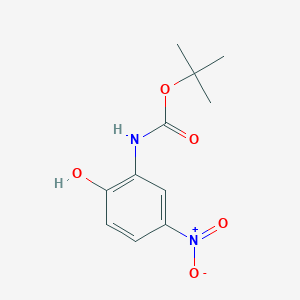
![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)
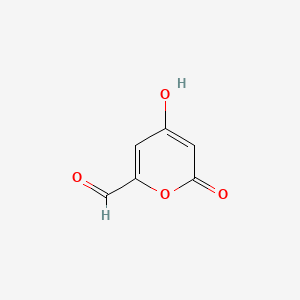
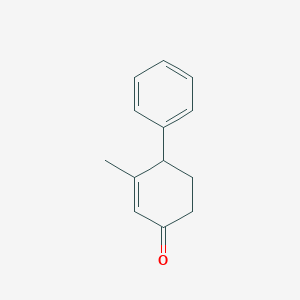
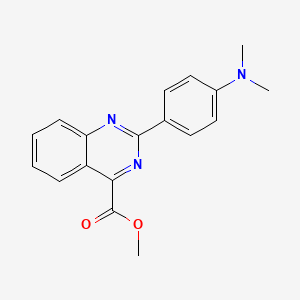
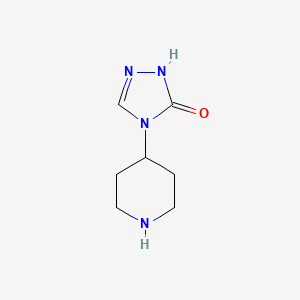
![1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide](/img/structure/B8732759.png)
![N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8732767.png)

![2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-](/img/structure/B8732785.png)
